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molecular formula C9H7NO4 B7806468 2-Propenoic acid, 3-(3-nitrophenyl)-

2-Propenoic acid, 3-(3-nitrophenyl)-

Cat. No. B7806468
M. Wt: 193.16 g/mol
InChI Key: WWXMVRYHLZMQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04619888

Procedure details

A mixture of 151 g of m-nitrobenzaldehyde, 200 g of pyridine, and 120 g of malonic acid was heated for 3 hours with stirring. The mixture was poured into ice water. The resulting crystalline deposit was collected by filtration, washed with water, and dried, yielding 180 g of m-nitrocinnamic acid having a melting point of 156° C.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].C(O)(=O)[CH2:13][C:14]([OH:16])=[O:15]>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[CH:13][C:14]([OH:16])=[O:15])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
120 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
200 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting crystalline deposit was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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